4-chlorobut-2-enoyl chloride
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Overview
Description
4-chlorobut-2-enoyl chloride is an organic compound with the molecular formula C4H4Cl2O. It is a chlorinated derivative of butenoyl chloride and is known for its reactivity due to the presence of both a chlorine atom and an acyl chloride group. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chlorobut-2-enoyl chloride can be synthesized through the chlorination of butenoyl chloride. One common method involves the reaction of butenoyl chloride with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale chlorination reactors. The process involves the continuous addition of butenoyl chloride and thionyl chloride, with the reaction mixture being maintained at a controlled temperature and pressure. The product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-chlorobut-2-enoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the butenoyl group can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Reflux, room temperature, or ice bath
Major Products Formed
Substitution: Formation of amides, esters, or thioesters
Addition: Formation of halogenated or hydroxylated products
Hydrolysis: Formation of 4-chlorobut-2-enoic acid
Scientific Research Applications
4-chlorobut-2-enoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of biologically active compounds and pharmaceuticals.
Medicine: As an intermediate in the production of drugs and therapeutic agents.
Industry: In the manufacture of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chlorobut-2-enoyl chloride involves its reactivity with nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The molecular targets and pathways involved are primarily related to the formation of covalent bonds with nucleophilic sites in other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-bromobut-2-enoyl chloride
- 4-fluorobut-2-enoyl chloride
- 4-iodobut-2-enoyl chloride
Uniqueness
4-chlorobut-2-enoyl chloride is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable reagent in organic synthesis, particularly for the introduction of the 4-chlorobut-2-enoyl group into target molecules. Compared to its brominated, fluorinated, or iodinated counterparts, the chlorinated derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
4-chlorobut-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O/c5-3-1-2-4(6)7/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQPIDSATRHKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708166 |
Source
|
Record name | 4-Chlorobut-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10708166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24806-06-2 |
Source
|
Record name | 4-Chlorobut-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10708166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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